molecular formula C46H62N2O10S2 B6073819 Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid

Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid

Cat. No.: B6073819
M. Wt: 867.1 g/mol
InChI Key: ZFMSKJOUPMIXAB-UHFFFAOYSA-N
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Description

Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with diphenyl groups and diethylamino propyl chains, along with a 4-methylbenzenesulfonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid involves multiple steps The initial step typically includes the formation of the cyclobutane ring through a [2+2] cycloaddition reaction of appropriate alkenesThe final step includes the addition of the 4-methylbenzenesulfonic acid moiety, which is achieved through sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid is unique due to its cyclobutane ring system and the presence of both diphenyl and diethylamino propyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

bis[3-(diethylamino)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N2O4.2C7H8O3S/c1-5-33(6-2)21-15-23-37-31(35)29-27(25-17-11-9-12-18-25)30(28(29)26-19-13-10-14-20-26)32(36)38-24-16-22-34(7-3)8-4;2*1-6-2-4-7(5-3-6)11(8,9)10/h9-14,17-20,27-30H,5-8,15-16,21-24H2,1-4H3;2*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMSKJOUPMIXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCCN(CC)CC)C3=CC=CC=C3.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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